4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Boc-phenylalanine isopropyl ester and is a derivative of the amino acid phenylalanine.
Wirkmechanismus
The exact mechanism of action of 4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether is not well understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether has various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as antitumor and antiviral activities. It also has the potential to act as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether in lab experiments is its high potency and specificity. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether. One area of research is in the development of new drugs for the treatment of various diseases, such as cancer and viral infections. Another area of research is in the development of new neuroprotective agents for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether involves the reaction of Boc-phenylalanine with isopropyl chloroformate in the presence of triethylamine. The resulting compound is then reacted with benzyl piperazine to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound 4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results in the development of new drugs for the treatment of various diseases.
Eigenschaften
Produktname |
4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether |
---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-(4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O2/c1-17(2)25-20-10-8-19(9-11-20)21(24)23-14-12-22(13-15-23)16-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3 |
InChI-Schlüssel |
UHYLOMGZMJQIAZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.